Structural Elucidation, Isolation, and Pharmacological Profiling of Isoorientin 2''-O-rhamnoside: A Technical Guide
Structural Elucidation, Isolation, and Pharmacological Profiling of Isoorientin 2''-O-rhamnoside: A Technical Guide
Executive Summary
Isoorientin 2''-O-rhamnoside (IO) is a complex tetrahydroxyflavone C-glycoside, predominantly isolated from botanical sources such as Cymbopogon citratus (lemongrass)[1] and Crotalaria verrucosa[2]. Structurally, it consists of an isoorientin (luteolin-6-C-glucoside) core substituted by an α-L-rhamnosyl moiety at the 2''-hydroxyl position of the C-glucosyl ring[3]. This whitepaper provides a rigorous examination of its chemical architecture, optimized extraction protocols, and validated pharmacological mechanisms for researchers and drug development professionals.
Chemical Architecture & Physicochemical Profile
The core of IO is the luteolin backbone (a flavone), which provides a robust planar structure conjugated with a catechol B-ring, essential for its electron-donating antioxidant properties[4]. The C-C bond linking the glucose to the C-6 position of the A-ring confers high resistance to enzymatic hydrolysis compared to typical O-glycosides. The addition of the rhamnose sugar at the 2'' position introduces significant steric bulk and alters the hydrophilicity profile[3].
Table 1: Physicochemical Properties of Isoorientin 2''-O-rhamnoside
| Parameter | Value | Causality / Significance |
| IUPAC Name | 6-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one | Defines the exact stereochemistry and linkage points of the rhamnosyl and glucosyl moieties[5]. |
| Molecular Formula | C27H30O15 | Dictates the exact mass and isotopic distribution for MS identification[3]. |
| Molecular Weight | 594.5 g/mol | High MW limits passive diffusion; requires specific transport or interfacial action[3]. |
| Exact Mass | 594.15847 Da | Crucial for High-Resolution Mass Spectrometry (HRMS) targeting[3]. |
| Topological Polar Surface Area | 256 Ų | High TPSA indicates strong hydrogen-bonding capacity, necessitating polar extraction solvents[3]. |
Advanced Extraction and Isolation Methodology
Traditional extraction using ethanol-water mixtures is often inefficient due to the compound's high polarity and tight binding within the plant matrix. Recent advancements utilize Deep Eutectic Solvents (DES) combined with ultrasonication to achieve high-yield, targeted extraction[2].
Self-Validating Protocol: Ultrasound-Assisted DES Extraction
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Solvent Preparation: Synthesize a DES using Bicine as the Hydrogen Bond Donor (HBD) and Choline Chloride as the Hydrogen Bond Acceptor (HBA)[2].
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Causality: The extensive hydrogen-bond network of the DES specifically coordinates with the multiple hydroxyl groups of IO, selectively pulling it from the cellulosic plant matrix while preventing oxidative degradation.
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Matrix Disruption: Suspend pulverized Crotalaria verrucosa leaves in the DES (optimized at 2.023 mM HBD and 2.082 mM HBA)[2].
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Ultrasonication: Subject the suspension to ultrasonication for exactly 46.3 minutes[2].
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Causality: Acoustic cavitation generates localized high temperatures and pressures, physically disrupting cell walls and enhancing mass transfer without thermally degrading the target flavonoid.
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Precipitation & Centrifugation: Add an anti-solvent (e.g., cold water) to disrupt the DES network, forcing the precipitation of the flavonoid C-glycoside. Centrifuge at 10,000 x g for 15 minutes.
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Purification: Pass the reconstituted precipitate through a macroporous resin. Wash with water to remove residual sugars, then elute with 70% ethanol to recover purified IO.
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Validation: HPLC analysis must show a single peak at 285 nm (>98% purity) before proceeding to structural or biological assays[6].
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Step-by-step DES extraction and purification workflow for Isoorientin 2''-O-rhamnoside.
Structural Elucidation (NMR & MS)
Accurate identification of IO requires distinguishing it from its isomers (e.g., orientin derivatives).
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Mass Spectrometry (LC-ESI-MS/MS): In negative ion mode, IO yields a deprotonated molecular ion[M-H]- at m/z 593. MS/MS fragmentation is critical: the neutral loss of the terminal rhamnose moiety (146 Da) yields an MS2 fragment at m/z 447 (characteristic of the isoorientin core). Further cross-ring cleavages of the C-glucosyl ring confirm the C-glycosidic linkage at C-6[7].
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Nuclear Magnetic Resonance (NMR): The anomeric proton of the C-glucose typically appears as a doublet around 4.6 ppm with a large coupling constant, indicating a β-configuration. The anomeric proton of the rhamnose appears as a broad singlet around 5.0-5.2 ppm, characteristic of an α-linkage[5]. The downfield shift of the C-2'' signal of the glucose moiety in 13C-NMR confirms the exact site of rhamnosylation[8].
Pharmacological Profiling & Mechanisms of Action
IO exhibits potent biological activities, driven by its unique structural features, ranging from cardiovascular protection to antimicrobial applications[2],[1].
Table 2: Pharmacological Activities and Mechanistic Basis
| Biological Activity | Experimental Model | Mechanistic Causality |
| Inhibition of LDL Oxidation | Cu²⁺-mediated human LDL oxidation | The 3',4'-dihydroxyl (catechol) B-ring donates hydrogen atoms to neutralize lipid peroxyl radicals[1]. The hydrophilic glycosides keep the molecule at the LDL-water interface, prolonging the lag phase of conjugated diene formation[1]. |
| Anti-biofilm / Antimicrobial | MRSA biofilm assays (AgNP conjugate) | IO acts as a reducing and capping agent to synthesize silver nanoparticles (IO@AgNPs)[2]. The conjugate disrupts the bacterial cell membrane and inhibits biofilm matrix synthesis[2]. |
| Immunomodulation | Cyclophosphamide-induced immunosuppression | Stimulates delayed-type hypersensitivity and increases antibody-forming cells, counteracting cyclophosphamide's suppressive effect on macrophage phagocytosis[9]. |
Self-Validating Protocol: LDL Oxidation Inhibition Assay
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LDL Isolation: Isolate human LDL via sequential ultracentrifugation. Dialyze against PBS (pH 7.4) in the dark at 4°C to remove EDTA (which would otherwise chelate the Cu²⁺ pro-oxidant)[1].
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Incubation: Incubate isolated LDL with varying concentrations of IO (e.g., 0.25 - 1.0 µM)[1].
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Oxidation Induction: Initiate oxidation by adding CuSO₄.
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Causality: Cu²⁺ decomposes pre-existing lipid hydroperoxides into alkoxyl/peroxyl radicals, propagating the lipid peroxidation chain reaction[1].
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Kinetic Monitoring: Continuously monitor the formation of conjugated dienes by measuring absorbance at 234 nm at 37°C[1].
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Validation: A valid assay will show a distinct lag phase, propagation phase, and plateau. IO's efficacy is quantified by the statistically significant prolongation of the lag time compared to a vehicle control[1].
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Mechanistic pathway of Isoorientin 2''-O-rhamnoside inhibiting LDL oxidation.
References
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PubChem - NIH. isoorientin 2''-O-rhamnoside | C27H30O15 | CID 16126794. Available at:[Link]
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BioCrick. Isoorientin 2''-O-rhamnoside-COA. Available at:[Link]
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PubChem - NIH. 2''-O-alpha-L-rhamnosylisoorietin | C27H30O15 | CID 50993776. Available at:[Link]
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ResearchGate. Inhibitory Effect of Three C-glycosylflavonoids from Cymbopogon citratus (Lemongrass) on Human Low Density Lipoprotein Oxidation. Available at: [Link]
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ResearchGate. Isoorientin 2''-O-rhamnoside from Crotalaria verrucosa: Deep Eutectic Solvent Based Extraction, Silver-Nanoconjugates Functionalization and in Vivo anti-biofilm Effects against MRSA. Available at:[Link]
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Asian Journal of Chemistry. Extraction and Purification of Isoorientin 2''-O-rhamnoside. Available at: [Link]
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Acta Biomedica Scientifica. Effect of individual substances isolated from Silene jeniseensis Willd on the state of the main links of immunity at experimental immune deficiency. Available at: [Link]
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MDPI. Inhibitory Effect of Three C-glycosylflavonoids from Cymbopogon citratus (Lemongrass) on Human Low Density Lipoprotein Oxidation. Available at: [Link]
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